![molecular formula C8H17N3O B12579344 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone est un composé chimique doté d'une structure unique qui comprend un cycle pipérazine substitué par des groupes amino et éthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone implique généralement la réaction de la 3,5-diméthylpipérazine avec un agent aminoacétylant approprié. Une méthode courante consiste à utiliser du chlorure de 2-aminoacétyle en présence d'une base comme la triéthylamine pour faciliter la réaction. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à basses températures pour contrôler la vitesse de réaction et le rendement.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées, telles que la température et la pression, peut améliorer l'efficacité du processus de synthèse. Des étapes de purification, notamment la cristallisation et la chromatographie, sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le groupe éthanone peut être réduit en alcool à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile pour former des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des agents halogénants comme le chlorure de thionyle peuvent être utilisés pour introduire des atomes d'halogène dans la molécule.
Principaux produits formés
Oxydation : Dérivés nitroso ou nitro.
Réduction : Alcools correspondants.
Substitution : Dérivés halogénés.
Applications De Recherche Scientifique
La 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Elle sert de précurseur pour le développement de composés biologiquement actifs.
Industrie : Utilisée dans la production de produits chimiques et d'intermédiaires spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, influençant leur activité. Le cycle pipérazine peut interagir avec les récepteurs ou les enzymes, modulant leur fonction. Ces interactions peuvent entraîner divers effets biologiques, en fonction de l'application spécifique.
Mécanisme D'action
The mechanism of action of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipéridinyl]éthanone
- 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]propanone
Unicité
La 2-Amino-1-[(3R,5S)-3,5-diméthyl-1-pipérazinyl]éthanone est unique en raison de sa stéréochimie spécifique et de ses groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes par rapport aux composés similaires. Sa capacité à subir diverses réactions chimiques et à former des dérivés en fait un composé polyvalent dans la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-amino-1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H17N3O/c1-6-4-11(8(12)3-9)5-7(2)10-6/h6-7,10H,3-5,9H2,1-2H3/t6-,7+ |
Clé InChI |
QGKRCKLJPUJYNP-KNVOCYPGSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)CN |
SMILES canonique |
CC1CN(CC(N1)C)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


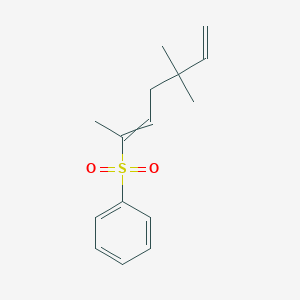
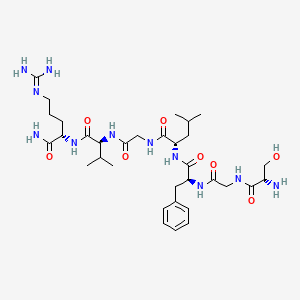
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
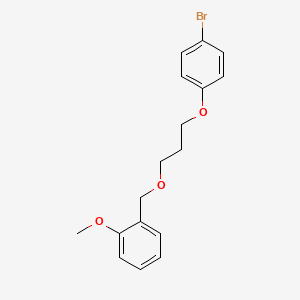
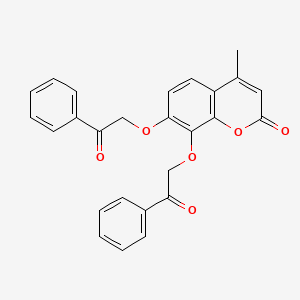
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
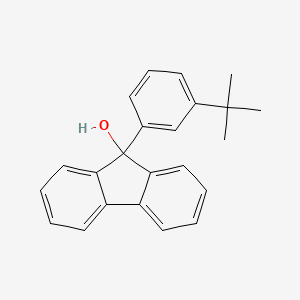
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)

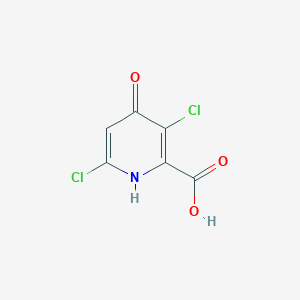
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

